1,4-Dioxane-2,6-dimethanol

Vue d'ensemble

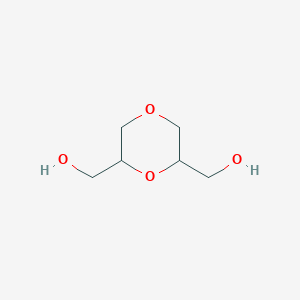

Description

1,4-Dioxane-2,6-dimethanol: is an organic compound with the molecular formula C6H12O4. It is a derivative of 1,4-dioxane, featuring two hydroxymethyl groups at the 2 and 6 positions. This compound is known for its utility in various chemical processes and research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,4-Dioxane-2,6-dimethanol can be synthesized through the hydroxymethylation of 1,4-dioxane. This process typically involves the reaction of 1,4-dioxane with formaldehyde under basic conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 1,4-Dioxane-2,6-dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

Substitution: Acidic or basic catalysts are used depending on the desired substitution product.

Major Products:

Oxidation: Formation of 1,4-dioxane-2,6-dicarboxylic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of various ethers and esters.

Applications De Recherche Scientifique

Synthetic Chemistry

1,4-Dioxane-2,6-dimethanol serves as a solvent and reagent in the synthesis of various chemicals. Its ability to dissolve a wide range of substances makes it an ideal medium for chemical reactions.

- Reactions Involving this compound :

- Oxidation : The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

- Reduction : It can be reduced to form derivatives with different functional groups.

- Substitution : The hydroxymethyl groups participate in substitution reactions to create ethers or esters.

Environmental Remediation

This compound is involved in the cleanup of volatile organic compound (VOC)-contaminated sites . Its biodegradability allows for cost-effective biological treatment processes that can mitigate environmental pollution.

- Biodegradation Studies : Research has shown that this compound can be effectively biodegraded by various microbial communities, making it a candidate for bioremediation strategies aimed at reducing VOC levels in contaminated environments.

Biochemical Research

The compound has been studied for its interactions within biological systems. Its structural features allow it to influence biochemical pathways through hydrogen bonding and other molecular interactions.

- Molecular Structure and Behavior : Studies focus on how this compound interacts with water and other solvents, affecting solubility and reactivity in biochemical contexts.

Polymer Chemistry

This compound is also utilized in the development of degradable polymers . It acts as a precursor in synthesizing materials that are environmentally friendly and have reduced persistence in ecosystems.

- Case Study : Research indicates that incorporating this compound into polymer formulations enhances their biodegradability without compromising mechanical properties.

Mécanisme D'action

The mechanism of action of 1,4-dioxane-2,6-dimethanol involves its interaction with various molecular targets and pathways:

Oxidative Stress: It can induce oxidative stress in cells, leading to cytotoxicity and DNA damage.

Enzyme Interaction: The compound interacts with enzymes such as CYP2E1, which is involved in its metabolism and the generation of reactive oxygen species.

Cellular Pathways: It affects cellular pathways related to redox regulation and DNA repair.

Comparaison Avec Des Composés Similaires

1,4-Dioxane: A parent compound with similar structural features but lacking the hydroxymethyl groups.

Diglycolic Anhydride: Another related compound with different functional groups and applications.

Uniqueness: 1,4-Dioxane-2,6-dimethanol is unique due to its dual hydroxymethyl groups, which confer distinct reactivity and applications compared to its parent compound and other similar molecules.

Activité Biologique

1,4-Dioxane-2,6-dimethanol is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and antiproliferative effects, as well as its presence in various products such as e-cigarettes.

Chemical Structure and Properties

This compound is a diol derivative of dioxane, characterized by the presence of two hydroxymethyl groups attached to the dioxane ring. Its molecular formula is , and it exhibits solubility in water and organic solvents, making it versatile for various applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research involving the strain Streptomyces cavourensis demonstrated that extracts containing this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study reported a notable zone of inhibition ranging from 8 to 27 mm against various pathogens, with an IC50 value of 8.9 µg/ml when tested on HeLa cell lines for antiproliferative activity .

Table 1: Antimicrobial Activity of this compound

| Pathogen Type | Zone of Inhibition (mm) | IC50 (µg/ml) |

|---|---|---|

| Gram-positive bacteria | 8 - 27 | 8.9 |

| Gram-negative bacteria | 8 - 27 | 8.9 |

Presence in E-Cigarettes

This compound has been detected in e-cigarette liquids and aerosols. A study identified this compound among other volatile organic compounds (VOCs) present in e-liquids, with concentrations ranging from 4% to 13% in liquid samples and 3% to 15% in aerosol samples . The presence of such compounds raises concerns regarding their potential health effects upon inhalation.

Table 2: Concentration of VOCs in E-Liquids and Aerosols

| Compound | E-Liquid Concentration (%) | Aerosol Concentration (%) |

|---|---|---|

| This compound | 4 - 13 | 3 - 15 |

| Other VOCs | Varies | Varies |

Case Studies and Research Findings

Several case studies have investigated the biological activity of compounds related to or including this compound:

- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as HeLa cells. The mechanism appears to involve disruption of cellular processes leading to apoptosis.

- Inflammatory Responses : Research has indicated that exposure to e-cigarette aerosols containing this compound may trigger inflammatory responses in lung tissues. Biomarkers associated with acute lung injury (e.g., surfactant proteins) were elevated following exposure in animal models .

Propriétés

IUPAC Name |

[6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c7-1-5-3-9-4-6(2-8)10-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBFGULPNNFLAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CO1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337860 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54120-69-3 | |

| Record name | 1,4-Dioxane-2,6-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 1,4-Dioxane-2,6-dimethanol identified in these studies?

A1: Both studies employed Gas Chromatography-Mass Spectrometry (GC/MS) for the identification and quantification of the various compounds [, ]. This widely used analytical technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio. The relative content of this compound was determined by area normalization, indicating its presence within the complex mixture of extracted compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.